molecular formula C14H24N4O2 B2599299 tert-butyl4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate CAS No. 2503203-22-1

tert-butyl4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2599299
CAS No.: 2503203-22-1
M. Wt: 280.372
InChI Key: RHDHFSLSOLQJJR-UHFFFAOYSA-N
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Description

tert-butyl4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is a valuable chemical intermediate in medicinal chemistry, primarily serving as a key building block for the synthesis of more complex, biologically active molecules. Its structure incorporates two privileged pharmacophores: a piperidine ring protected by a Boc (tert-butoxycarbonyl) group and a 3-aminopyrazole moiety. The Boc-protected piperidine is a common feature in the development of compounds targeting the central nervous system, as it can be readily deprotected to reveal a secondary amine, a functional group frequently found in active pharmaceutical ingredients. The 3-aminopyrazole group is a well-known hinge-binding motif in kinase inhibitor design, enabling critical hydrogen bonding interactions within the ATP-binding site of various protein kinases. Researchers utilize this bifunctional compound in the construction of targeted protein degradation platforms, such as PROteolysis TArgeting Chimeras (PROTACs), where it can form part of the linker connecting an E3 ligase ligand to a target protein-binding moiety. Its primary research value lies in its versatility for further functionalization; the amine group on the pyrazole allows for amide coupling or sulfonylation, while the Boc group can be cleaved under mild acidic conditions to generate a versatile amine handle for further elaboration. This makes it a critical scaffold in drug discovery programs focused on oncology, neurological disorders, and inflammatory diseases.

Properties

IUPAC Name

tert-butyl 4-[(3-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-7-4-11(5-8-17)10-18-9-6-12(15)16-18/h6,9,11H,4-5,7-8,10H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDHFSLSOLQJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Its removal typically occurs under acidic conditions, yielding the free piperidine amine:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisTrifluoroacetic acid (TFA) in DCM4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine85–92%
Acidic CleavageHCl in dioxane or methanolSame as above78–90%

Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and tert-butylene, releasing the free amine .

Functionalization of the Pyrazole Amino Group

The 3-amino group on the pyrazole ring is nucleophilic and participates in:

Acylation Reactions

Reaction TypeReagents/ConditionsProductYieldSource
AcetylationAcetic anhydride, pyridineN-acetyl derivative70–85%
SulfonylationTosyl chloride, base (e.g., Et₃N)N-tosyl derivative65–80%

Alkylation Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Reductive AminationAldehyde/ketone, NaBH₃CNSecondary/tertiary amine derivatives60–75%
Mitsunobu ReactionAlcohol, DIAD, PPh₃Alkylated pyrazole50–68%

Coupling Reactions

The amino group facilitates cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, baseBiaryl derivatives55–70%
Buchwald-HartwigAryl halide, Pd catalyst, ligandArylaminated derivatives60–78%

Key Insight : The pyrazole amino group acts as a directing group in metal-catalyzed couplings, enabling regioselective functionalization .

Hydrogenation of the Piperidine Ring

The piperidine moiety can undergo saturation or functionalization:

Reaction TypeReagents/ConditionsProductYieldSource
Catalytic HydrogenationH₂, Pd/C or PtO₂Fully saturated piperidine90–95%

Reactivity at the Methylene Bridge

The -CH₂- linker between piperidine and pyrazole is less reactive but can undergo:

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, acidic conditionsKetone derivative40–55%
HalogenationNBS, lightBrominated methylene30–45%

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

Reaction TypeReagents/ConditionsProductYieldSource
Thermal CyclizationDMF, 120°CPyrazolo-piperidine fused systems50–65%

Mechanistic Considerations

  • Boc Deprotection : Acid-mediated cleavage proceeds via a six-membered transition state, releasing CO₂ and isobutylene .

  • Pyrazole Amination : The 3-amino group’s lone pair enhances nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides) .

  • Coupling Reactions : Palladium complexes facilitate oxidative addition and transmetallation steps, with the amino group stabilizing intermediates .

Challenges and Limitations

  • Steric Hindrance : The tert-butyl group and methylene bridge may limit access to reactive sites, reducing yields in coupling reactions.

  • Selectivity : Competing reactions at the piperidine nitrogen (after Boc removal) require careful protecting group strategies .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is C14H24N4O2C_{14}H_{24}N_{4}O_{2} with a molecular weight of approximately 280.37 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, potentially improving its bioavailability in biological systems.

Anticancer Activity

Research has indicated that compounds with pyrazole derivatives often exhibit significant anticancer properties. Tert-butyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of tert-butyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with the pyrazole moiety. Variants of this compound have been synthesized to enhance specific biological activities or to improve pharmacokinetic properties.

Derivative Modification Activity
Compound AMethyl substitution on pyrazoleEnhanced anticancer activity
Compound BHydroxyl group additionImproved solubility
Compound CHalogen substitutionIncreased potency against specific cancer types

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of tert-butyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate to evaluate their anticancer efficacy. The lead compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines .

Case Study 2: Anti-inflammatory Mechanisms

A study conducted by Smith et al. (2023) focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated significant reductions in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-butyl4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Compound A 3-amino-1H-pyrazol-1-ylmethyl C₁₄H₂₄N₄O₂ 296.37 g/mol Hydrogen-bond donor (NH₂), moderate lipophilicity (tert-butyl group), potential kinase inhibitor scaffold.
tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate () 5-amino-1H-pyrazol-3-yl C₁₃H₂₂N₄O₂ 278.34 g/mol Structural isomer of Compound A ; amino group at pyrazole 5-position alters hydrogen-bonding geometry. Less steric hindrance compared to Compound A .
tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate () Hydroxy(pyridin-2-yl)methyl C₁₇H₂₆N₂O₃ 306.40 g/mol Pyridine introduces aromatic π-stacking potential; hydroxyl group increases polarity. Lower metabolic stability vs. Compound A .
tert-butyl 4-{1-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate () 3-chlorophenyl, piperazine-carbonyl C₃₁H₃₅Cl₂N₅O₃ 612.55 g/mol High lipophilicity (Cl substituents); bulky groups limit solubility. Potential CNS activity due to piperazine.
tert-butyl 4-(3-(2-cyanophenyl)ureido)piperidine-1-carboxylate () Ureido-linked 2-cyanophenyl C₁₈H₂₄N₄O₃ 344.40 g/mol Polar ureido group enhances aqueous solubility; cyanophenyl may confer fluorescence or metal-binding properties.
Key Comparative Insights

Hydrogen-Bonding and Reactivity: Compound A’s 3-amino-pyrazole group acts as a strong hydrogen-bond donor, critical for target binding in kinase inhibitors (e.g., interactions with ATP-binding pockets) . The hydroxyl-pyridine derivative () lacks an amino group but introduces a hydrogen-bond acceptor (pyridine N), which may reduce target affinity compared to Compound A .

Lipophilicity and Solubility :

  • Compound A ’s tert-butyl group balances moderate lipophilicity (LogP ~2.5–3.0), aiding membrane permeability. Chlorinated analogs () exhibit higher LogP (>4), improving blood-brain barrier penetration but reducing solubility .
  • Ureido derivatives () show enhanced aqueous solubility due to polar functional groups, making them preferable for formulations requiring high bioavailability .

Synthetic Complexity :

  • Compound A and its pyrazole analogs () are synthesized via straightforward coupling reactions. In contrast, chlorinated or piperazine-containing derivatives () require multi-step protocols involving Pd-catalyzed cross-couplings or hazardous reagents (e.g., CuI, PPh₃), increasing production costs .

Safety and Stability: Compound A and its tert-butyl carbamate analogs () are generally non-toxic (GHS unclassified), whereas halogenated derivatives () may pose environmental or metabolic risks due to persistent Cl or CF₃ groups .

Biological Activity

tert-butyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate, identified by its CAS number 2503203-22-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is C14H24N4O2. It features a piperidine ring substituted with a tert-butyl group and an amino-pyrazole moiety, which is significant for its biological interactions.

PropertyValue
Molecular Weight280.37 g/mol
Purity≥95%
Storage Temperature4 °C
Physical FormPowder

Biological Activity

Research on the biological activity of tert-butyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate has indicated several potential therapeutic applications:

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating significant inhibition of cell proliferation. The underlying mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use as an antibiotic agent.

The biological activity of tert-butyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity: The pyrazole moiety may interact with specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways: It may affect pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Study on Breast Cancer Cells:
    • Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.
    • Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses.
  • Antibacterial Efficacy:
    • A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively.
    • Minimum inhibitory concentrations (MIC) were determined to assess potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves sequential functionalization of the piperidine ring. For example, tert-butyl protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under inert conditions (e.g., dry THF, 0–5°C) is critical to prevent side reactions. Subsequent coupling of 3-amino-1H-pyrazole via reductive amination (using NaBH3CN or Pd/C hydrogenation) requires precise pH control (~pH 6–7) to avoid over-reduction . Solvent choice (e.g., DMF vs. acetonitrile) significantly impacts reaction kinetics and purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with analogous piperidine-pyrazole derivatives (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~7.5–8.5 ppm for pyrazole protons). Use 1H^1H-15N^{15}N HMBC to verify amino-pyrazole connectivity .
  • X-ray crystallography : Employ SHELX software (SHELXT for solution, SHELXL for refinement) to resolve molecular geometry. Monitor hydrogen bonding patterns (e.g., N–H···O interactions between the amino group and carbonyl oxygen) to validate packing arrangements .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Use respiratory protection (NIOSH-certified N95 masks) and nitrile gloves due to potential sensitization risks.
  • Store in a cool, dry environment (<25°C) away from oxidizing agents.
  • Emergency eye wash stations and neutral-pH soap must be accessible, as highlighted in safety data sheets for structurally similar tert-butyl piperidine derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for this compound?

  • Methodology : Perform time-resolved X-ray diffraction (TRXRD) during key synthetic steps (e.g., Boc deprotection with TFA). Analyze bond lengths (e.g., C–N in piperidine vs. pyrazole) to identify intermediates. Compare experimental data with DFT-optimized geometries (e.g., using Gaussian 16) to validate mechanistic pathways. Discrepancies in torsional angles may indicate steric hindrance from the tert-butyl group .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole moiety?

  • Methodology :

  • Selective protection : Use trimethylsilyl (TMS) groups to shield the 3-amino group during alkylation or cross-coupling reactions.
  • Catalytic optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos) for Suzuki-Miyaura coupling to minimize homocoupling byproducts. Monitor reaction progress via LC-MS at 15-minute intervals .

Q. How do hydrogen bonding networks influence the compound’s supramolecular assembly in solid-state structures?

  • Methodology :

  • Graph-set analysis (as per Etter’s rules) of X-ray data reveals motifs like R22(8)R_2^2(8) rings from N–H···O interactions.
  • Compare with analogs (e.g., tert-butyl4-(pyridinyl)piperidine carboxylates) to assess how substituents alter packing efficiency. Molecular dynamics simulations (AMBER force field) can predict solubility and stability trends .

Q. What in silico approaches predict the compound’s biological activity, given its structural similarity to pharmacologically active piperazines?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₁A/2A), leveraging homology models based on PDB entries (e.g., 6WGT).
  • ADMET profiling : Predict logP (≥2.5) and blood-brain barrier permeability (SwissADME) to prioritize in vitro assays. Cross-reference with phenylpiperazine derivatives showing anxiolytic activity (e.g., LQFM005) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for the tert-butyl group in different solvents?

  • Methodology :

  • Solvent effects : In DMSO-d₆, the tert-butyl signal may split due to restricted rotation, whereas CDCl₃ yields a singlet. Confirm assignments via 13C^{13}C-DEPT in both solvents.
  • Variable temperature NMR : Heating to 50°C in DMSO-d₆ can coalesce split peaks, confirming dynamic behavior .

Q. Why do crystallographic studies of similar compounds report varying hydrogen bond distances despite identical functional groups?

  • Methodology :

  • Lattice effects : Polymorph screening (via solvent-drop grinding) identifies packing variations.
  • Hirshfeld surface analysis : Quantify contributions from van der Waals vs. electrostatic interactions using CrystalExplorer. Compare with tert-butyl4-(hydroxypyridinyl)piperidine derivatives to isolate steric influences .

Methodological Tables

Synthetic Step Key Parameters Reference
Boc Protection0–5°C, Boc₂O, dry THF, 12 hr, 85% yield
Pyrazole CouplingNaBH3CN, pH 6.5, MeCN, 60°C, 72% yield
CrystallizationEthanol/water (7:3), slow evaporation
Analytical Technique Critical Metrics Reference
X-ray DiffractionR-factor <0.05, resolution ~0.8 Å
1H^1H-15N^{15}N HMBCJJ-coupling ~4–8 Hz

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